2,4,5-Trifluoro-3-methoxybenzoyl chloride
Overview
Description
2,4,5-Trifluoro-3-methoxybenzoyl chloride is an organic compound with the molecular formula C8H4ClF3O2. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical industry .
Mechanism of Action
Target of Action
2,4,5-Trifluoro-3-methoxybenzoyl chloride is primarily used as an intermediate in organic synthesis . It serves as a chlorinating or fluorinating reagent in these reactions . The primary targets of this compound are the reactant molecules in the synthesis process.
Mode of Action
The compound interacts with its targets through a process known as acylation . In this process, the chlorine atom in the benzoyl chloride group is replaced by the reactant molecule, forming a new covalent bond . This results in the formation of a new organic compound.
Result of Action
The primary result of the action of this compound is the formation of a new organic compound through the process of acylation . The specific molecular and cellular effects of this action depend on the nature of the reactant molecule and the resulting compound.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the reaction rate can be affected by temperature, solvent, and the presence of a catalyst . Additionally, the compound should be handled under well-ventilated conditions to avoid inhalation of its irritating vapors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trifluoro-3-methoxybenzoyl chloride typically involves the following steps:
Starting Material: The process begins with tetrachlorophthalic anhydride.
Formation of N-methyl tetrachlorophthalimide: Tetrachlorophthalic anhydride reacts with methylamine to form N-methyl tetrachlorophthalimide.
Fluorination: N-methyl tetrachlorophthalimide is then reacted with an alkali metal fluoride to produce N-methyl tetrafluorophthalimide.
Hydrolysis and Decarboxylation: The resulting compound undergoes hydrolysis and decarboxylation to yield 2,4,5-trifluoro-3-hydroxybenzoic acid.
Methylation: 2,4,5-trifluoro-3-hydroxybenzoic acid is methylated using dimethyl sulfate to form 2,4,5-trifluoro-3-methoxybenzoic acid.
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions due to the presence of the electron-withdrawing trifluoromethoxy group.
Hydrolysis: It can be hydrolyzed to form 2,4,5-trifluoro-3-methoxybenzoic acid.
Reduction: The compound can be reduced to form corresponding alcohols or amines under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Hydrolysis: Typically carried out in the presence of water or aqueous bases.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
2,4,5-Trifluoro-3-methoxybenzoic acid: Formed through hydrolysis.
Amines and Alcohols: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2,4,5-Trifluoro-3-methoxybenzoyl chloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Used in the development of bioactive molecules and enzyme inhibitors.
Medicine: Plays a crucial role in the synthesis of fluoroquinolone antibiotics such as moxifloxacin.
Industry: Employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 2,4,5-Trifluorobenzoyl chloride
- 3-Methoxybenzoyl chloride
- 2,4,5-Trifluoro-3-hydroxybenzoyl chloride
Comparison:
- 2,4,5-Trifluorobenzoyl chloride: Lacks the methoxy group, making it less reactive in certain nucleophilic substitution reactions.
- 3-Methoxybenzoyl chloride: Does not have the trifluoro groups, resulting in different electronic properties and reactivity.
- 2,4,5-Trifluoro-3-hydroxybenzoyl chloride: The hydroxyl group makes it more prone to oxidation and less stable compared to the methoxy derivative .
2,4,5-Trifluoro-3-methoxybenzoyl chloride stands out due to its unique combination of trifluoro and methoxy groups, which confer distinct reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
2,4,5-trifluoro-3-methoxybenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c1-14-7-5(11)3(8(9)13)2-4(10)6(7)12/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQSZTJTWSUJCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379494 | |
Record name | 2,4,5-Trifluoro-3-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112811-66-2 | |
Record name | 2,4,5-Trifluoro-3-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,5-Trifluoro-3-methoxybenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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